molecular formula C9H8ClN B123028 2-chloro-N-(prop-2-ynyl)benzenamine CAS No. 154519-62-7

2-chloro-N-(prop-2-ynyl)benzenamine

Cat. No. B123028
M. Wt: 165.62 g/mol
InChI Key: DJMJZIPKJLFZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(prop-2-ynyl)benzenamine is a chemical compound that belongs to the class of aromatic amines. The compound is widely used in scientific research and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-chloro-N-(prop-2-ynyl)benzenamine is related to its ability to inhibit the activity of MAO. MAO is an enzyme that is responsible for the breakdown of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can have various effects on the body.

Biochemical And Physiological Effects

2-chloro-N-(prop-2-ynyl)benzenamine has been found to exhibit various biochemical and physiological effects. The compound has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can have various effects on mood, cognition, and behavior. Additionally, 2-chloro-N-(prop-2-ynyl)benzenamine has been found to reduce oxidative stress in the brain, which can have a protective effect against various diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 2-chloro-N-(prop-2-ynyl)benzenamine in lab experiments include its potent inhibition of MAO, its ability to increase the levels of neurotransmitters in the brain, and its ability to reduce oxidative stress. However, the compound has some limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for the use of 2-chloro-N-(prop-2-ynyl)benzenamine in scientific research. One direction is to study the potential therapeutic effects of the compound in various diseases, including Parkinson's disease and Alzheimer's disease. Another direction is to develop new derivatives of the compound that have improved solubility and reduced toxicity. Additionally, the compound could be used to study the role of MAO in various biological processes, including aging and neurodegeneration.
Conclusion:
In conclusion, 2-chloro-N-(prop-2-ynyl)benzenamine is a chemical compound that has been widely used in scientific research. The compound has been found to exhibit various biochemical and physiological effects and has been used to study the role of MAO in various diseases. While the compound has some limitations, it has several advantages that make it a valuable tool for scientific research. There are several future directions for the use of 2-chloro-N-(prop-2-ynyl)benzenamine, including the study of its potential therapeutic effects and the development of new derivatives with improved properties.

Synthesis Methods

2-chloro-N-(prop-2-ynyl)benzenamine can be synthesized by reacting 2-chloronitrobenzene with propargylamine in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields high purity products.

Scientific Research Applications

2-chloro-N-(prop-2-ynyl)benzenamine is widely used in scientific research as a tool to study various biological processes. The compound has been found to be a potent inhibitor of monoamine oxidase (MAO) and has been used to study the role of MAO in various diseases. Additionally, 2-chloro-N-(prop-2-ynyl)benzenamine has been used to study the role of oxidative stress in various diseases, including Parkinson's disease and Alzheimer's disease.

properties

CAS RN

154519-62-7

Product Name

2-chloro-N-(prop-2-ynyl)benzenamine

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

2-chloro-N-prop-2-ynylaniline

InChI

InChI=1S/C9H8ClN/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6,11H,7H2

InChI Key

DJMJZIPKJLFZGW-UHFFFAOYSA-N

SMILES

C#CCNC1=CC=CC=C1Cl

Canonical SMILES

C#CCNC1=CC=CC=C1Cl

synonyms

Benzenamine, 2-chloro-N-2-propynyl- (9CI)

Origin of Product

United States

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